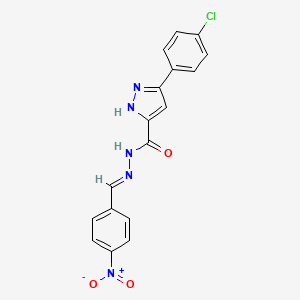

3-(4-chlorophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Description

3-(4-Chlorophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring two distinct aromatic substituents:

- A 4-chlorophenyl group at the pyrazole ring's 3-position.

- A 4-nitrobenzylidene moiety attached via a hydrazone linkage at the 5-position.

Properties

IUPAC Name |

3-(4-chlorophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5O3/c18-13-5-3-12(4-6-13)15-9-16(21-20-15)17(24)22-19-10-11-1-7-14(8-2-11)23(25)26/h1-10H,(H,20,21)(H,22,24)/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIVXGAHZOSTHY-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Potassium permanganate, acidic or basic conditions.

Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol).

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Oxidized products such as carboxylic acids.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(4-chlorophenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Impact of Substituent Variations

Electron-Withdrawing vs. Electron-Donating Groups

- Replacing the nitro group with a methoxy substituent (e.g., 4-methoxyphenyl in ) introduces electron-donating effects, which may increase lipophilicity and alter pharmacokinetics.

Heterocyclic Modifications

- The quinolin-8-ylmethylene analog () introduces a nitrogen-rich heterocycle, likely enhancing π-π stacking interactions in protein binding pockets.

Halogenation Effects

Physicochemical and Crystallographic Insights

- Molecular Weight and Solubility: Lower molecular weight analogs like the furan derivative (314.73 g/mol, ) may exhibit better solubility than bulkier quinoline-based compounds (430.84 g/mol, ).

Biological Activity

3-(4-chlorophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 4-nitrobenzaldehyde. This reaction is often carried out under reflux conditions in solvents like ethanol or methanol, utilizing acid catalysts to facilitate the formation of the desired product. The compound can also undergo various oxidation and reduction reactions, leading to a range of derivatives that may exhibit different biological activities.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains:

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of pyrazole compounds, including this compound, possess notable antifungal and antibacterial properties. Specifically, compounds with a pyrazole scaffold have shown effectiveness against various fungal strains and Mycobacterium tuberculosis H37Rv, suggesting potential as antifungal and antitubercular agents .

Anticancer Activity

The compound's anticancer potential has been evaluated through various assays. It has been reported to inhibit key enzymes involved in cell proliferation, which may contribute to its anticancer effects. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with survival and proliferation .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell growth.

- Cellular Interaction : It interacts with various molecular targets within cells, potentially leading to altered cellular processes such as apoptosis and cell cycle arrest.

Case Studies

Several studies have highlighted the biological efficacy of similar pyrazole derivatives:

- Antifungal Studies : A study assessed various pyrazole derivatives for their antifungal activity against four pathogenic fungi. The results indicated that certain compounds exhibited significant inhibitory effects, suggesting their potential use in treating fungal infections .

- Anticancer Research : In a comparative study, pyrazole derivatives were tested against different cancer cell lines. The results indicated that some compounds had IC50 values lower than established chemotherapy agents, highlighting their potential as alternative therapeutic options .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is provided.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | Structure | Antimicrobial, Anticancer |

| Naphthyl-substituted pyrazoles | - | Antifungal |

| Chlorophenyl-substituted hydrazides | - | Antibacterial |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide and 4-nitrobenzaldehyde under reflux in ethanol or methanol. Key parameters include:

- Temperature : 70–80°C for 6–8 hours to ensure complete Schiff base formation .

- Catalysts : Acidic conditions (e.g., glacial acetic acid) enhance imine bond formation .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm structure via NMR (e.g., singlet at δ 8.5 ppm for the hydrazone proton) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in its tautomeric or stereochemical configuration?

- Methodological Answer :

- X-ray crystallography : Resolve tautomerism (e.g., pyrazole NH vs. hydrazone NH) and confirm the E-configuration of the benzylidene group. Use SHELXL for refinement, focusing on disorder modeling for nitro or chlorophenyl groups .

- NMR spectroscopy : ¹H-¹H NOESY can detect spatial proximity between the nitrobenzylidene and pyrazole protons. ¹³C NMR distinguishes carbonyl (C=O, ~165 ppm) and imine (C=N, ~150 ppm) signals .

Q. What spectroscopic and chromatographic techniques are critical for quality control during synthesis?

- Methodological Answer :

- HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30) to quantify residual reactants. Retention time ~12.5 minutes .

- IR spectroscopy : Confirm hydrazone formation via N-H stretch (~3200 cm⁻¹) and C=N stretch (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole-carbohydrazide derivatives?

- Methodological Answer :

- Systematic SAR studies : Compare substituent effects (e.g., nitro vs. methoxy groups on benzylidene) on enzyme inhibition (e.g., COX-2 or EGFR kinases). Use molecular docking (AutoDock Vina) to predict binding modes .

- Solvent effects : Test bioactivity in polar (DMSO) vs. nonpolar (DMF) solvents to assess aggregation-driven false negatives .

Q. What computational strategies are effective for predicting the physicochemical and ADME properties of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (~4.5 eV) and polarizability for NLO applications .

- ADME prediction : Use SwissADME to evaluate Lipinski parameters (e.g., logP ~3.2, TPSA ~95 Ų) and blood-brain barrier permeability .

Q. How can crystallographic disorder in the nitro or chlorophenyl groups be modeled to improve structural accuracy?

- Methodological Answer :

- SHELXL refinement : Apply PART and SUMP commands to model partial occupancy of disordered nitro group orientations. Use ISOR restraints to prevent overfitting .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) contributing to lattice stability .

Q. What experimental and computational approaches validate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic assays : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) against target enzymes .

- Molecular dynamics simulations : Simulate ligand-enzyme complexes (GROMACS) over 100 ns to assess binding stability and key residues (e.g., Arg125 in COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.